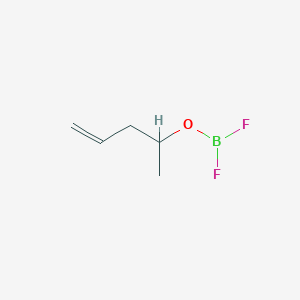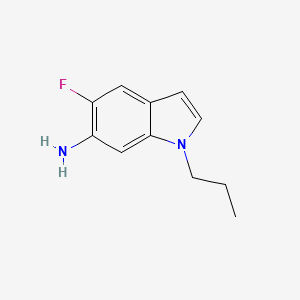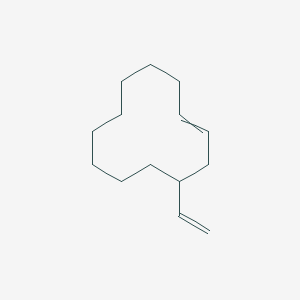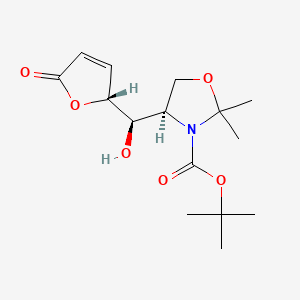
Pent-4-en-2-yl borodifluoridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pent-4-en-2-yl borodifluoridate is an organoboron compound that has garnered interest in the field of organic chemistry due to its unique properties and potential applications. This compound is characterized by the presence of a boron atom bonded to two fluorine atoms and an alkyl group with a double bond, making it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pent-4-en-2-yl borodifluoridate typically involves the reaction of pent-4-en-2-yl lithium or pent-4-en-2-yl magnesium bromide with boron trifluoride etherate. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactive intermediates. The reaction mixture is usually cooled to low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Pent-4-en-2-yl borodifluoridate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronate esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate. The reactions are typically carried out in aqueous or alcoholic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in ether solvents.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium alkoxides or amines in polar aprotic solvents.
Major Products
Oxidation: Boronic acids and boronate esters.
Reduction: Borohydrides.
Substitution: Alkyl or amine-substituted boron compounds.
Scientific Research Applications
Pent-4-en-2-yl borodifluoridate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of boron-containing drugs for cancer therapy and other medical applications.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism by which pent-4-en-2-yl borodifluoridate exerts its effects involves the formation of boron-carbon bonds through transmetalation processes. The boron atom in the compound acts as a Lewis acid, accepting electron pairs from nucleophiles. This interaction facilitates the formation of new chemical bonds and the transformation of the compound into various products. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
Similar Compounds
Pent-4-en-2-yl boronic acid: Similar structure but with a hydroxyl group instead of fluorine atoms.
Pent-4-en-2-yl boronate ester: Similar structure but with an ester group instead of fluorine atoms.
Pent-4-en-2-yl borohydride: Similar structure but with hydrogen atoms instead of fluorine atoms.
Uniqueness
Pent-4-en-2-yl borodifluoridate is unique due to the presence of fluorine atoms, which impart distinct electronic properties to the compound. These properties make it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The compound’s stability and reactivity also make it suitable for use in a wide range of scientific research applications.
Properties
CAS No. |
112459-93-5 |
|---|---|
Molecular Formula |
C5H9BF2O |
Molecular Weight |
133.93 g/mol |
IUPAC Name |
difluoro(pent-4-en-2-yloxy)borane |
InChI |
InChI=1S/C5H9BF2O/c1-3-4-5(2)9-6(7)8/h3,5H,1,4H2,2H3 |
InChI Key |
YUCRLLASUKBKOF-UHFFFAOYSA-N |
Canonical SMILES |
B(OC(C)CC=C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-Chloro-7-oxo-7lambda~5~-[1,4]benzoxazino[2,3-b]phenoxazine](/img/structure/B14293116.png)

![3-(3-Phenyl-1H-pyrazol-1-yl)-1H-1lambda~6~-thieno[3,4-d][1,2]thiazole-1,1-dione](/img/structure/B14293129.png)



![13-[(Oxiran-2-yl)methyl]-1,4,7,10-tetraoxa-13-azacyclopentadecane](/img/structure/B14293162.png)


